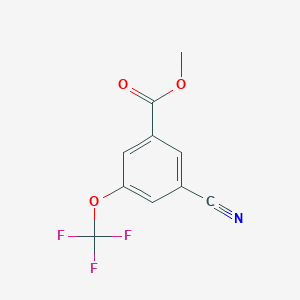

Methyl 3-cyano-5-(trifluoromethoxy)benzoate

Vue d'ensemble

Description

Methyl 3-cyano-5-(trifluoromethoxy)benzoate is a chemical compound with the CAS Number: 1306763-54-1 . It has a molecular weight of 245.16 . The IUPAC name for this compound is methyl 3-cyano-5-(trifluoromethoxy)benzoate .

Molecular Structure Analysis

The InChI code for Methyl 3-cyano-5-(trifluoromethoxy)benzoate is1S/C10H6F3NO3/c1-16-9(15)7-2-6(5-14)3-8(4-7)17-10(11,12)13/h2-4H,1H3 . This code provides a specific representation of the molecular structure of the compound. Physical And Chemical Properties Analysis

Methyl 3-cyano-5-(trifluoromethoxy)benzoate is a solid at room temperature . It should be stored in a dry environment .Applications De Recherche Scientifique

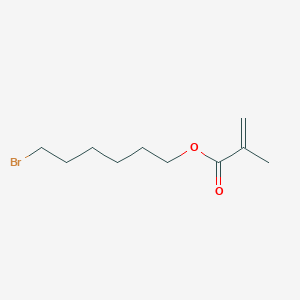

Radical Addition and Introduction of Acyl Units

Methyl 3-cyano-5-(trifluoromethoxy)benzoate and its derivatives have been explored for their potential in radical addition reactions. For instance, cyano(ethoxycarbonothioylthio)methyl benzoate has been shown to be an effective one-carbon radical equivalent, useful for the introduction of acyl units via xanthate transfer radical addition to olefins. This methodology allows for further elaboration of the resulting adducts, demonstrating the compound's utility in synthetic organic chemistry (Bagal, de Greef, & Zard, 2006).

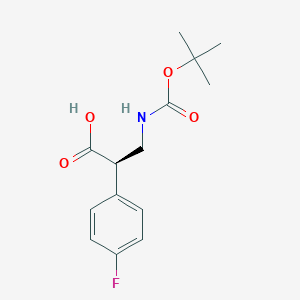

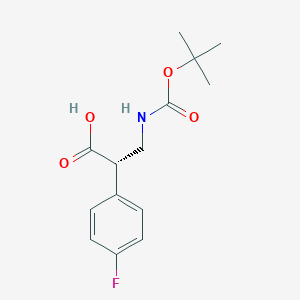

Synthesis of Trifluoromethoxylated Aromatic Compounds

The synthesis of trifluoromethoxylated aromatic compounds, which often exhibit desirable pharmacological and biological properties, remains challenging. A protocol has been developed for synthesizing methyl 4-acetamido-3-(trifluoromethoxy)benzoate using 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II), highlighting the practical application of these compounds in the development of new pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).

Photophysical Properties and Luminescence

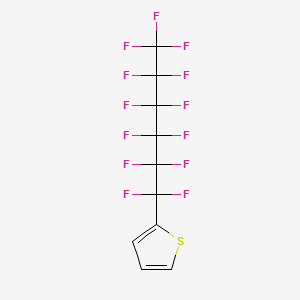

The photophysical properties of derivatives of methyl 3-cyano-5-(trifluoromethoxy)benzoate have been investigated, showing unique luminescence characteristics. Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its analogs demonstrate enhanced quantum yields and distinct solvatochromic effects, contributing to the understanding of excited-state proton transfer and luminescence mechanisms (Kim et al., 2021).

Liquid-Crystalline and Supramolecular Structures

Research into the self-organization of liquid-crystalline and crystalline supramolecular architectures has utilized derivatives of methyl 3-cyano-5-(trifluoromethoxy)benzoate. These studies have led to the development of novel thermotropic cubic liquid-crystalline phases and the determination of molecular shapes through X-ray analysis, contributing to the field of materials science and the design of advanced materials (Balagurusamy et al., 1997).

Safety and Hazards

Methyl 3-cyano-5-(trifluoromethoxy)benzoate is considered hazardous. It has been assigned the GHS07 pictogram . The compound is harmful if swallowed (Hazard Statement: H302) and precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If swallowed, rinse mouth and get medical attention .

Propriétés

IUPAC Name |

methyl 3-cyano-5-(trifluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO3/c1-16-9(15)7-2-6(5-14)3-8(4-7)17-10(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIVNYYTGNAFEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C#N)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201195870 | |

| Record name | Benzoic acid, 3-cyano-5-(trifluoromethoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201195870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-cyano-5-(trifluoromethoxy)benzoate | |

CAS RN |

1306763-54-1 | |

| Record name | Benzoic acid, 3-cyano-5-(trifluoromethoxy)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306763-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-cyano-5-(trifluoromethoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201195870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

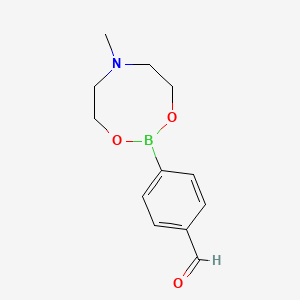

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic acid, [2-(4-morpholinyl)ethoxy]-](/img/structure/B3046719.png)